Cas no 3423-07-2 ((+)-S-N-Methylcoclaurine)

(+)-S-N-Methylcoclaurine structure
(+)-S-N-Methylcoclaurine structure
Product Name:(+)-S-N-Methylcoclaurine
CAS-nummer:3423-07-2
MF:C18H21NO3
MW:299.364245176315
CID:1061235
PubChem ID:440584
Update Time:2025-04-20

(+)-S-N-Methylcoclaurine Chemische en fysische eigenschappen

Naam en identificatie

    • (+)-S-N-Methylcoclaurine
    • (R)-N-Methylcoclaurine
    • (S)-N-methylcoclaurine
    • N-Methylcoclaurine
    • (R)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-7-isoquinolinol
    • (S)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-7-isoquinolinol
    • (-)-N-Methylcoclaurine
    • (+)-N-Methylcoclaurine
    • (+)-(S)-N-Methylcoclaurine
    • 3423-07-2
    • UNII-NGK4QA23PL
    • DTXSID90955772
    • (1S)-1,2,3,4-Tetrahydro-1-((4-hydroxyphenyl)methyl)-6-methoxy-2-methyl-7-isoquinolinol
    • 7-Isoquinolinol, 1,2,3,4-tetrahydro-1-((4-hydroxyphenyl)methyl)-6-methoxy-2-methyl-, (S)-
    • (1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
    • Coclaurine, N-methyl-
    • CHEBI:17041
    • C05176
    • CHEMBL513109
    • Q27102185
    • NGK4QA23PL
    • (1S)-1-(4-hydroxybenzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
    • 1alpha-(4-Hydroxybenzyl)-2-methyl-1,2,3,4-tetrahydro-6-methoxyisoquinoline-7-ol
    • SCHEMBL1627504
    • (S)-N-Methyl-coclaurine
    • 7-Isoquinolinol, 1,2,3,4-tetrahydro-1-((4-hydroxyphenyl)methyl)-6-methoxy-2-methyl-, (1S)-
    • Inchi: 1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/t16-/m0/s1
    • InChI-sleutel: BOKVLBSSPUTWLV-INIZCTEOSA-N
    • LACHT: O(C)C1C(=CC2=C(C=1)CCN(C)[C@H]2CC1C=CC(=CC=1)O)O

Berekende eigenschappen

  • Exacte massa: 299.15223
  • Monoisotopische massa: 299.15214353g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 3
  • Complexiteit: 356
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3
  • Topologisch pooloppervlak: 52.9Ų

Experimentele eigenschappen

  • PSA: 52.93
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